molecular formula C16H30O2 B10820593 Palmitoleic acid-d13

Palmitoleic acid-d13

Cat. No.: B10820593
M. Wt: 267.49 g/mol
InChI Key: SECPZKHBENQXJG-HXOMZKPWSA-N
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Preparation Methods

The preparation of Palmitoleic Acid-d13 involves the deuteration of palmitoleic acid. One common method is the catalytic hydrogenation of palmitoleic acid in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium atoms, resulting in the deuterated form . Industrial production methods often involve a combination of solvent crystallization and molecular distillation to enrich and purify the compound .

Chemical Reactions Analysis

Palmitoleic Acid-d13 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

Palmitoleic Acid-d13 exerts its effects through similar mechanisms as palmitoleic acid. It acts as a lipokine, a type of lipid hormone, that regulates various metabolic processes. The compound increases insulin sensitivity in muscle cells, promotes beta-cell proliferation, and prevents endoplasmic reticulum stress in adipocytes . It also activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a key role in lipid metabolism .

Comparison with Similar Compounds

Palmitoleic Acid-d13 can be compared with other similar compounds such as:

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications for precise quantification and metabolic studies.

Properties

Molecular Formula

C16H30O2

Molecular Weight

267.49 g/mol

IUPAC Name

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

SECPZKHBENQXJG-HXOMZKPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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